Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
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Description
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is a chemical compound that has been the subject of various research studies due to its interesting chemical properties and potential applications. The compound is derived from thieno[2,3-b]thiophene, a sulfur-containing heterocycle that is known for its stability and electronic properties, making it a valuable component in the field of organic electronics .
Synthesis Analysis
The synthesis of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate has been reported to start from acetylacetone and carbon disulfide. This process involves the preparation of the thieno[2,3-b]thiophene core followed by subsequent functionalization to introduce the ester groups at the 2,5-positions of the thiophene ring . The synthesis route is crucial as it determines the yield and purity of the final product, which in turn affects its applicability in further reactions and material development.
Molecular Structure Analysis
The molecular structure of related thieno[2,3-b]thiophene derivatives has been studied using crystallography. For instance, diethyl 3-amino-4-[(triphenylphosphoranylidene)amino]thieno[2,3-b]thiophene-2,5-dicarboxylate has been found to have a planar thieno[2,3-b]thiophene ring system, which is a common feature among thienothiophene derivatives. This planarity is important for electronic conjugation and can influence the electronic properties of the material .
Chemical Reactions Analysis
The reactivity of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate has been explored in various chemical reactions. For example, it has been shown to undergo selective hydrazidation when reacted with excess hydrazine, leading to the formation of different products depending on the solvent used. In ethanol, a monoacylhydrazine product is formed, while in DMF, a diacylhydrazine product is obtained . These reactions are significant as they allow for the introduction of hydrazine groups, which can further react to form a variety of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-b]thiophene derivatives are influenced by their molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can significantly alter the compound's electronic characteristics. The planarity of the thieno[2,3-b]thiophene core contributes to its ability to participate in π-π stacking interactions, which is important for the formation of solid-state structures and can affect the material's conductivity and other physical properties .
Scientific Research Applications
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Crystallography and Molecular Structure Analysis
- The compound has been studied for its molecular structure and crystal packing .
- The thieno[2,3-b]thiophene ring systems are planar, with a maximum deviation of 0.008 (2) Å . The molecular conformation is stabilized by intramolecular C-HO hydrogen bonds, while the crystal packing is stabilized by C-HO, C-H and - stacking interactions, which lead to supramolecular layers in the ab plane .
- The results of this study contribute to our understanding of the molecular structure and crystal packing of this compound .
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- Thiophene-fused molecules like dithienothiophene (DTT) have attracted attention due to their potential applicability in organic electronics .
- They are used in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and more .
- This is due to their higher charge mobility, extended π-conjugation, and better tuning of band gaps .
properties
IUPAC Name |
diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4S2/c1-5-17-12(15)10-7(3)9-8(4)11(13(16)18-6-2)20-14(9)19-10/h5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXDOYDXLOMMIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C(=O)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352270 |
Source
|
Record name | diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | |
CAS RN |
152487-69-9 |
Source
|
Record name | diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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